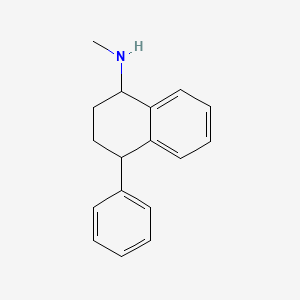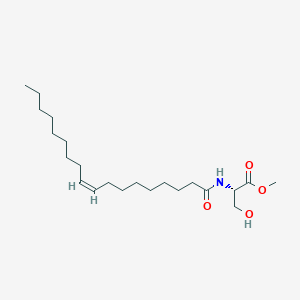
(S)-Methyl 3-hydroxy-2-oleamidopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 3-hydroxy-2-oleamidopropanoate is an organic compound with a unique structure that includes a hydroxyl group, an oleamide moiety, and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-hydroxy-2-oleamidopropanoate typically involves the esterification of 3-hydroxy-2-oleamidopropanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as catalysts can also be explored to achieve a more environmentally friendly synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 3-hydroxy-2-oleamidopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(S)-Methyl 3-hydroxy-2-oleamidopropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 3-hydroxy-2-oleamidopropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and oleamide groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and pain pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: An ester with similar reactivity but different functional groups.
Methyl acetoacetate: Another ester with comparable chemical properties.
Acetylacetone: A diketone with similar reactivity in certain chemical reactions.
Uniqueness
(S)-Methyl 3-hydroxy-2-oleamidopropanoate is unique due to its combination of a hydroxyl group, an oleamide moiety, and a methyl ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H41NO4 |
|---|---|
Peso molecular |
383.6 g/mol |
Nombre IUPAC |
methyl (2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoate |
InChI |
InChI=1S/C22H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(25)23-20(19-24)22(26)27-2/h10-11,20,24H,3-9,12-19H2,1-2H3,(H,23,25)/b11-10-/t20-/m0/s1 |
Clave InChI |
XSZDZHDHRAADLS-PISNEZEASA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CO)C(=O)OC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


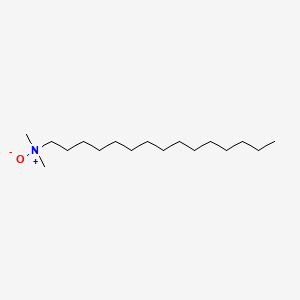

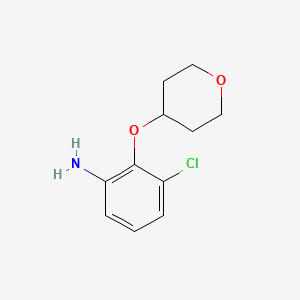
![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B12085076.png)
![5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12085077.png)
![1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one](/img/structure/B12085084.png)
![alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide](/img/structure/B12085092.png)


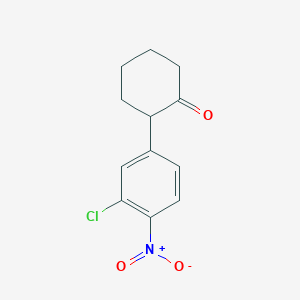
![30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12085115.png)

